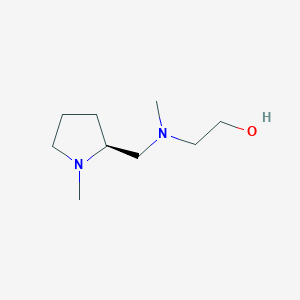![molecular formula C14H26N2O4 B7921426 {(S)-2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7921426.png)
{(S)-2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(S)-2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a pyrrolidine ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(S)-2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amino acid is then subjected to cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions to modify its chemical properties.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Acetic anhydride, acetyl chloride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Deprotection: Free amine derivative.
Substitution: Various acylated derivatives.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Protecting Group: The Boc group is commonly used to protect amino groups during multi-step organic synthesis.
Biology and Medicine
Drug Development: Utilized in the synthesis of pharmaceutical compounds due to its stability and reactivity.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry
作用機序
The mechanism of action of {(S)-2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its ability to undergo deprotection, substitution, and other chemical reactions. The Boc group provides stability during synthesis and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions . The pyrrolidine ring and acetic acid moiety contribute to the compound’s reactivity and ability to form various derivatives .
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in organic synthesis.
N-tert-Butoxycarbonyl-L-proline: A Boc-protected proline derivative used in peptide synthesis.
N-tert-Butoxycarbonyl-L-lysine: A Boc-protected lysine derivative used in bioconjugation.
Uniqueness
What sets {(S)-2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid apart is its combination of a pyrrolidine ring and an acetic acid moiety, which provides unique reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and pharmaceutical compounds .
特性
IUPAC Name |
2-[(2S)-2-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-15(13(19)20-14(2,3)4)9-11-7-6-8-16(11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHUACCOUUIRSG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921345.png)
![1-{(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921351.png)
![1-(3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7921355.png)
![(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921361.png)
![3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921368.png)
![2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7921375.png)

![2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7921391.png)
![2-[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7921399.png)
![(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921420.png)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B7921421.png)
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7921423.png)
![3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921434.png)
![[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7921441.png)
